molecular formula C8H9NS B1681303 Thioacetanilide CAS No. 637-53-6

Thioacetanilide

Cat. No.: B1681303
CAS No.: 637-53-6
M. Wt: 151.23 g/mol
InChI Key: MWCGLTCRJJFXKR-UHFFFAOYSA-N
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Description

Thioacetanilide is an organic compound with the molecular formula CH₃CSNHC₆H₅. It is a derivative of acetanilide, where the oxygen atom in the acetanilide molecule is replaced by a sulfur atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioacetanilide can be synthesized through the reaction of aniline with thioacetic acid. The reaction typically involves heating aniline with thioacetic acid under reflux conditions to yield this compound. The reaction can be represented as follows:

C6H5NH2+CH3COSHC6H5NHCSCH3+H2OC_6H_5NH_2 + CH_3COSH \rightarrow C_6H_5NHCSCH_3 + H_2O C6​H5​NH2​+CH3​COSH→C6​H5​NHCSCH3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides and amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted thioacetanilides.

Scientific Research Applications

Thioacetanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some this compound derivatives have shown promise as therapeutic agents due to their ability to interact with biological targets.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Acetanilide
  • Thioacetamide
  • Thiourea

Properties

IUPAC Name

N-phenylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCGLTCRJJFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060920
Record name Thioacetanilide
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Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

637-53-6
Record name N-Phenylethanethioamide
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Record name Thioacetanilide
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Record name Thioacetanilide
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Record name Ethanethioamide, N-phenyl-
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Record name Thioacetanilide
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Record name Thioacetanilide
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Record name THIOACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioacetanilide
Reactant of Route 2
Reactant of Route 2
Thioacetanilide

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